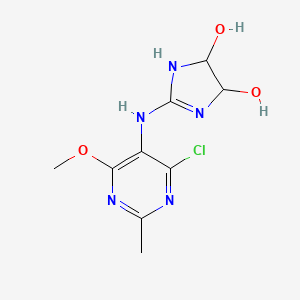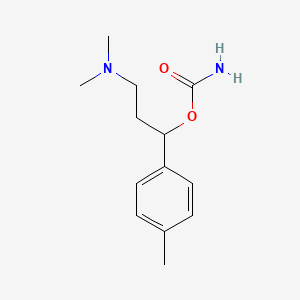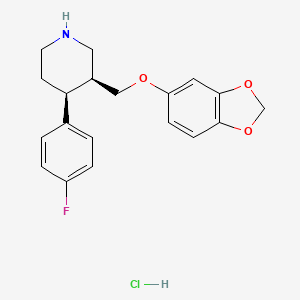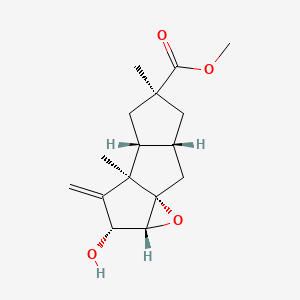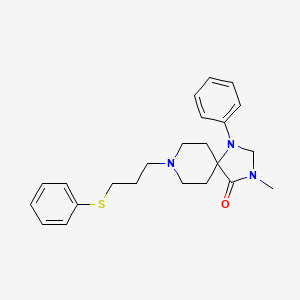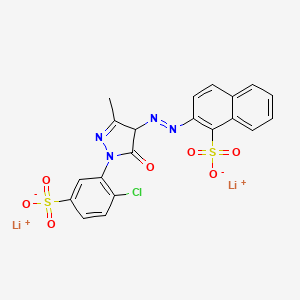
1-Naphthalenesulfonic acid, 2-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 2-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dilithium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often utilized in various industrial applications.
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 2-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dilithium salt involves multiple steps. The process typically starts with the diazotization of 2-chloro-5-sulfophenylamine, followed by coupling with 1-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo-2-naphthalenesulfonic acid. The final step involves the addition of lithium ions to form the dilithium salt. Industrial production methods may vary slightly but generally follow similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the breakdown of the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid group, leading to the formation of various derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenesulfonic acid, 2-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dilithium salt is widely used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:
Dye and Pigment Industry: Used as a dye intermediate for the production of various colorants.
Biological Research: Employed in staining techniques for microscopy and other biological assays.
Industrial Applications: Utilized in the manufacturing of inks, plastics, and textiles due to its stable color properties.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar compounds include other azo dyes and sulfonic acid derivatives. Compared to these compounds, 1-Naphthalenesulfonic acid, 2-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dilithium salt is unique due to its specific structural features, such as the presence of the 2-chloro-5-sulfophenyl group and the dilithium salt form. These features contribute to its distinct chemical properties and applications.
List of Similar Compounds
- 1-Naphthalenesulfonic acid, 2-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt
- 1-Naphthalenesulfonic acid, 2-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt
- 1-Naphthalenesulfonic acid, 2-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, ammonium salt
Properties
CAS No. |
75768-96-6 |
|---|---|
Molecular Formula |
C20H13ClLi2N4O7S2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
dilithium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H15ClN4O7S2.2Li/c1-11-18(20(26)25(24-11)17-10-13(33(27,28)29)7-8-15(17)21)23-22-16-9-6-12-4-2-3-5-14(12)19(16)34(30,31)32;;/h2-10,18H,1H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
TXQCSNOAKZRSOX-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


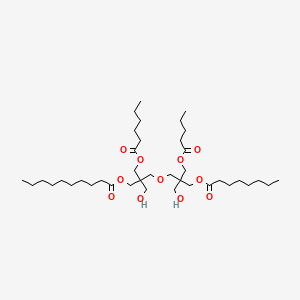


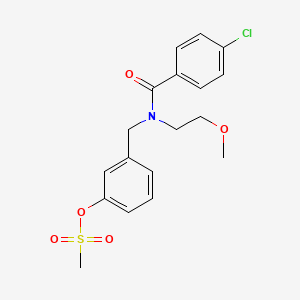

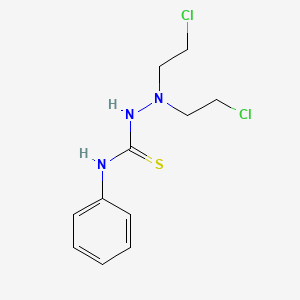
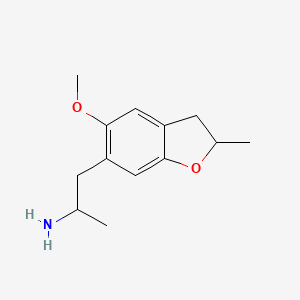
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
